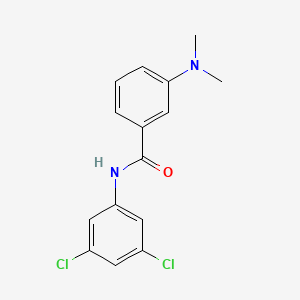![molecular formula C21H29N3O2 B5587610 8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)
8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a part of the 3,9-diazaspiro[5.5]undecane family, known for its versatile applications in pharmaceuticals and organic synthesis. The structural uniqueness of diazaspiro compounds, which feature a spirocyclic framework incorporating nitrogen atoms, makes them a focal point for synthetic chemists due to their potential biological activities and complex molecular architecture.
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which likely includes compounds similar to the target molecule, can be efficiently achieved via intramolecular spirocyclization of substituted pyridines. This process often involves the activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile in the presence of catalysts such as Ti(OiPr)4, showcasing a methodology that could be adapted for synthesizing the specified compound (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spiro framework, where two cyclic units are connected at a single spiro carbon atom. This unique structure has been elucidated through NMR and X-ray crystallography techniques, revealing that these compounds often prefer a chair conformation for the cyclohexanone unit and are stabilized by intermolecular hydrogen bonding and π-π stacking interactions (Islam et al., 2017).
Chemical Reactions and Properties
The reactivity of the diazaspiro[5.5]undecane scaffold is influenced by its functional groups and the spirocyclic framework. These compounds participate in a variety of chemical reactions, including Michael addition, which is pivotal for introducing various substituents into the molecule, thereby modulating its physical and chemical properties for desired applications. The presence of nitrogen atoms within the framework enhances the molecule's reactivity, making it a suitable candidate for further functionalization (Yang et al., 2008).
特性
IUPAC Name |
8-(3-methylbut-2-enoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-17(2)14-20(26)23-12-5-9-21(15-23)10-7-19(25)24(16-21)13-8-18-6-3-4-11-22-18/h3-4,6,11,14H,5,7-10,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYMFXCIYCSFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)
![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)
![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)


![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)